Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate
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Overview
Description
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazine core with dibenzyl and methyl groups, along with a butyl chain containing an oxo and isopropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors One common route involves the reaction of dibenzyl hydrazine with a suitable acylating agent to introduce the carboxylate groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The hydrazine core and the butyl chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine core can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl hydrazine: Shares the hydrazine core but lacks the additional functional groups present in the target compound.
1-Methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine: Similar structure but without the dibenzyl groups.
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate: Lacks the butyl chain with the oxo and isopropylamino groups.
Uniqueness
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64377-82-8 |
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Molecular Formula |
C24H31N3O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl N-methyl-N-[[4-oxo-4-(propan-2-ylamino)butyl]-phenylmethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C24H31N3O5/c1-19(2)25-22(28)15-10-16-27(24(30)32-18-21-13-8-5-9-14-21)26(3)23(29)31-17-20-11-6-4-7-12-20/h4-9,11-14,19H,10,15-18H2,1-3H3,(H,25,28) |
InChI Key |
SEXFUJXJIXFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCN(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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